4-acetamido-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-acetamido-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-12-10-16(25-3)11-17(23)21(12)9-8-19-18(24)14-4-6-15(7-5-14)20-13(2)22/h4-7,10-11H,8-9H2,1-3H3,(H,19,24)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYURVLBGUHKPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=C(C=C2)NC(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Introduction of functional groups: Methoxy and methyl groups can be introduced via alkylation reactions.
Formation of the benzamide structure: The benzamide moiety can be synthesized by reacting aniline derivatives with acetic anhydride.
Coupling reactions: The final step involves coupling the pyridine derivative with the benzamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohols.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield methoxybenzoic acid, while reduction of the carbonyl group could yield hydroxypyridine derivatives.
Scientific Research Applications
Inhibition of Acetylcholinesterase
Research has indicated that compounds similar to 4-acetamido-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide may exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. Inhibitors of AChE can potentially enhance acetylcholine levels in the brain, thereby improving cognitive function. For instance, studies have shown that certain derivatives with similar structures have demonstrated promising AChE inhibitory activity in vitro, suggesting potential therapeutic benefits for Alzheimer's treatment .
Anticancer Properties
There is growing interest in the anticancer properties of compounds containing the oxopyridine structure. Preliminary studies have suggested that these compounds may induce apoptosis in cancer cells and inhibit tumor growth. For example, related compounds have been evaluated against various cancer cell lines, showing significant cytotoxic effects . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Certain derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This suggests that this compound could be developed into a broad-spectrum antimicrobial agent .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of related compounds in various biological assays:
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and affecting cellular pathways. Detailed studies would be required to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-acetamidobenzamide: A simpler analog without the pyridine ring.
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide: A compound lacking the acetamido group.
4-methoxy-6-methyl-2-oxopyridine: A compound containing the pyridine ring but without the benzamide moiety.
Uniqueness
4-acetamido-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is unique due to the presence of both the benzamide and pyridine moieties, which confer distinct chemical and biological properties
Biological Activity
4-acetamido-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 288.35 g/mol. The compound features a benzamide moiety substituted with an acetamido group and a pyridine derivative, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been shown to bind effectively to the colchicine-binding site in tubulin, inhibiting tubulin polymerization and inducing apoptosis in cancer cells. This mechanism is crucial for the development of new anticancer agents that can overcome multidrug resistance (MDR) .
Table 1: Summary of Anticancer Studies
| Compound | Mechanism of Action | Cell Lines Tested | IC50 (µM) |
|---|---|---|---|
| SMART-H | Tubulin inhibition | PC-3, A375 | 10 |
| SMART-F | Tubulin inhibition | PC-3, A375 | 15 |
| SMART-OH | Tubulin inhibition | PC-3, A375 | 12 |
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored. For instance, thiazole derivatives have demonstrated antibacterial activity against various strains including E. coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated as well. Similar compounds have been reported to act as inhibitors for carbonic anhydrase isoforms, which are implicated in various diseases including glaucoma and cancer . The structure-activity relationship (SAR) studies suggest that modifications on the pyridine ring can enhance inhibitory potency.
Case Studies
- Study on Anticancer Efficacy : In vivo studies involving SMART compounds demonstrated significant tumor growth inhibition in xenograft models, indicating that structural modifications can lead to enhanced therapeutic effects .
- Antimicrobial Testing : A series of thiazole derivatives were tested against clinical isolates, revealing promising results that suggest further development for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-acetamido-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, including amide coupling, nucleophilic substitution, and cyclization. Key steps include:
- Refluxing in polar aprotic solvents (e.g., DMF or DMSO) to facilitate amide bond formation.
- Catalysts : Use of coupling agents like EDCI/HOBt for efficient benzamide linkage .
- Purification : Chromatography (silica gel or HPLC) and crystallization to achieve >95% purity.
- Critical Parameters : Temperature control (60–100°C), solvent polarity, and stoichiometric ratios of intermediates (e.g., pyridazinone precursors) significantly affect yield (reported 40–70%) .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Structural Confirmation :
- NMR : H and C NMR to verify substituent positions (e.g., methoxy at C4, methyl at C6 on pyridinone) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., observed m/z 397.17 for [M+H]) .
- X-ray Crystallography : Limited data available, but SHELX software (e.g., SHELXL) can refine crystal structures if suitable crystals are obtained .
Q. What preliminary biological screening data exist for this compound?
- Reported Activities :
- Enzyme Inhibition : Moderate activity against kinases (IC ~1–10 µM) due to benzamide and pyridinone moieties interacting with ATP-binding pockets .
- Antimicrobial : Limited efficacy in bacterial models (MIC >50 µg/mL) .
Advanced Research Questions
Q. How does the compound’s structure-activity relationship (SAR) influence its interaction with biological targets?
- Key Modifications :
- Pyridinone Ring : Methoxy and methyl groups enhance solubility and target affinity by reducing steric hindrance .
- Benzamide Group : Substitution at the 4-acetamido position improves metabolic stability (e.g., reduced CYP3A4-mediated degradation) .
- SAR Table :
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| Pyridinone C4 | Methoxy | ↑ Solubility |
| Pyridinone C6 | Methyl | ↑ Target Binding |
| Benzamide C4 | Acetamido | ↓ Metabolic Clearance |
Q. What experimental strategies resolve contradictions in pharmacological data (e.g., varying IC values across studies)?
- Approaches :
- Assay Standardization : Use isogenic cell lines to control genetic variability .
- Binding Kinetics : Surface plasmon resonance (SPR) to measure on/off rates and validate target engagement .
- Metabolite Profiling : LC-MS to identify active metabolites that may skew results .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methods :
- Docking Simulations : AutoDock Vina to predict binding poses in kinase domains (e.g., RAF709 analog optimization) .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?
- Scalability Issues :
- Intermediate Stability : Oxidative degradation of pyridinone intermediates during storage .
- Yield Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., cyclization steps) .
- Solutions : Use of stabilizers (e.g., BHT) and automated reactors for temperature/pH control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
